Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester
CAS No.: 129430-94-0
Cat. No.: VC18515596
Molecular Formula: C25H25NO3
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129430-94-0 |
|---|---|
| Molecular Formula | C25H25NO3 |
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | methyl (2S,4R)-4-hydroxy-1-tritylpyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C25H25NO3/c1-29-24(28)23-17-22(27)18-26(23)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22-23,27H,17-18H2,1H3/t22-,23+/m1/s1 |
| Standard InChI Key | HZCWALJOVVPETG-PKTZIBPZSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1C[C@H](CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
| Canonical SMILES | COC(=O)C1CC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring with a trans-configuration at the 4-position hydroxyl group, an N-trityl protecting group, and a methyl ester at the carboxyl terminus. The trityl group introduces significant steric bulk, which stabilizes the molecule against nucleophilic attack during peptide synthesis . The molecular formula is C25H25NO3, with a molecular weight of 387.5 g/mol .
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 156–160°C (hydrochloride form) |
| Boiling Point | Not reported (decomposes) |
| Density | ~1.2 g/cm³ (estimated) |
| Solubility | Soluble in DCM, DMF, THF; insoluble in water |
The compound’s hydrophobicity, conferred by the trityl group, enhances its compatibility with organic solvents, while the methyl ester improves stability during storage .
Synthesis and Production
Starting Materials
Synthesis typically begins with trans-4-hydroxy-L-proline, which is commercially available. Key reagents include trityl chloride for N-protection and methylating agents (e.g., methyl iodide) for esterification .
Reaction Pathway
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N-Tritylation: Trans-4-hydroxy-L-proline reacts with trityl chloride under basic conditions (e.g., triethylamine) to form the N-trityl derivative.
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Methyl Esterification: The carboxyl group is esterified using methanol and catalytic acid (e.g., HCl or H2SO4) .
Critical parameters include controlled temperature (0–25°C) and anhydrous conditions to prevent hydrolysis . Optimized procedures yield purity >98%, as confirmed by HPLC .
Applications in Peptide Synthesis
Role as a Building Block
The trityl group acts as a temporary protecting group for the proline amine, preventing undesired side reactions during solid-phase peptide synthesis (SPPS). Its bulkiness facilitates selective deprotection under mild acidic conditions (e.g., 2% TFA) .
Conformational Control
Incorporating this derivative into peptides induces exo ring puckering in proline, favoring trans-amide bonds. This property is exploited to stabilize secondary structures in bioactive peptides . For example:
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In model peptide Ac-TYProxN-NH2, substitution with trityl-protected proline increased the trans/cis amide bond ratio (Ktrans/cis = 5.8) compared to unmodified proline (Ktrans/cis = 2.7) .
Medicinal Chemistry Applications
Intermediate for Bioactive Molecules
The compound is a precursor in synthesizing:
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Kinase inhibitors: The trityl group enhances membrane permeability in ATP-competitive inhibitors.
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Antimicrobial peptides: Modified prolines resist proteolytic degradation, improving pharmacokinetics .
Prodrug Development
Esterase-mediated hydrolysis of the methyl ester releases active carboxylic acid derivatives in vivo, enabling prodrug strategies for targeted delivery .
Analytical Characterization
Spectroscopic Methods
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NMR: Key signals include δ 7.2–7.4 ppm (trityl aromatic protons) and δ 3.6 ppm (methyl ester) .
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HPLC: Retention time correlates with hydrophobicity (C18 column, acetonitrile/water gradient) .
Future Research Directions
Green Chemistry Approaches
Exploring solvent-free tritylation and enzymatic esterification to reduce environmental impact .
Advanced Drug Delivery
Functionalizing the trityl group for targeted cancer therapies (e.g., antibody-drug conjugates) .
Computational Modeling
Machine learning models predicting steric effects of trityl-modified prolines on peptide folding .
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